molecular formula C27H42N2O B14612137 Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- CAS No. 57202-41-2

Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-

Cat. No.: B14612137
CAS No.: 57202-41-2
M. Wt: 410.6 g/mol
InChI Key: RDYDJZZXEVHNTM-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, an aromatic, heterocyclic organic compound. Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. The reaction of β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while reactions with urea produce 2-pyrimidinones, and reactions with guanidines yield 2-aminopyrimidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .

Properties

CAS No.

57202-41-2

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

2-(4-decoxyphenyl)-5-heptylpyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-10-11-13-15-21-30-26-19-17-25(18-20-26)27-28-22-24(23-29-27)16-14-12-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

RDYDJZZXEVHNTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC

Origin of Product

United States

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